![molecular formula C36H40Cl4N6O6Zn B13731046 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 38656-58-5](/img/structure/B13731046.png)
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) is a complex organic compound with a diazonium group and a tetrachlorozincate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves several steps:
Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 4-methylbenzoyl chloride.
Formation of Amide: The 2,5-diethoxyaniline reacts with 4-methylbenzoyl chloride to form 2,5-diethoxy-4-[(4-methylbenzoyl)amino]aniline.
Diazotization: The amide is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Formation of Tetrachlorozincate: Finally, the diazonium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: The corresponding aniline derivative.
科学的研究の応用
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2,5-Diethoxy-4-[(4-methoxybenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-chlorobenzoyl)amino]benzenediazonium
- 2,5-Diethoxy-4-[(4-nitrobenzoyl)amino]benzenediazonium
Uniqueness
2,5-Diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium is unique due to its specific substituents, which confer distinct chemical properties and reactivity
特性
CAS番号 |
38656-58-5 |
|---|---|
分子式 |
C36H40Cl4N6O6Zn |
分子量 |
859.9 g/mol |
IUPAC名 |
2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H19N3O3.4ClH.Zn/c2*1-4-23-16-11-15(21-19)17(24-5-2)10-14(16)20-18(22)13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChIキー |
YOLXXRRKERAWPO-UHFFFAOYSA-L |
正規SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C)OCC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



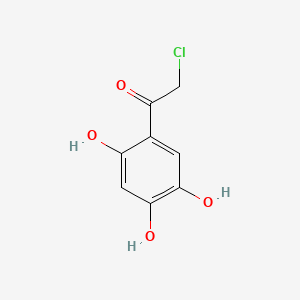
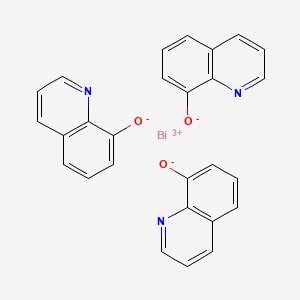
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
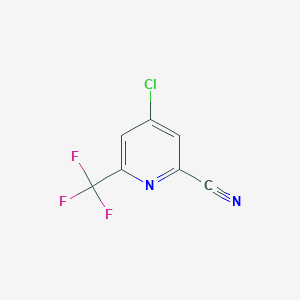

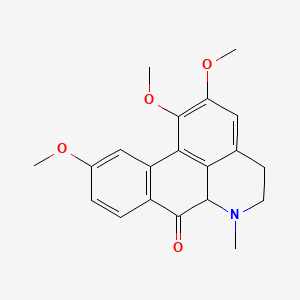
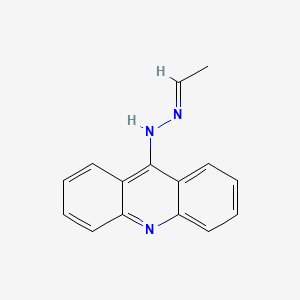

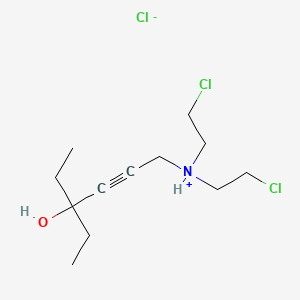
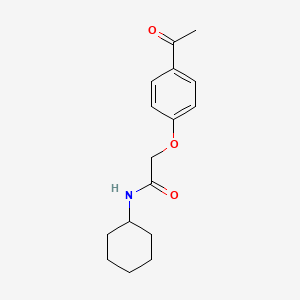
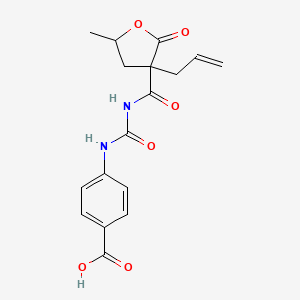
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

